![molecular formula C24H31N3O4S B2504161 N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896284-51-8](/img/structure/B2504161.png)
N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as DPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPO is a potent inhibitor of a class of enzymes called protein kinases, which are known to play critical roles in various cellular processes.
Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Mechanistically, it stabilizes within the binding pocket by forming hydrogen bonds with specific amino acids (Arg184 and Lys179) and shows promising binding scores .
- The compound demonstrates significant antioxidant activity, as evidenced by its behavior in scavenging ABTS radicals. Its performance surpasses that of other related compounds .
- In a study, researchers investigated the compound’s potential as a catalyst for hydrogen production. Although the exact mechanism requires further exploration, this application could have implications for clean energy production .
- The compound serves as a key precursor for novel heterocyclic compounds. Researchers have synthesized various derivatives by coupling it with other reagents, leading to diverse structures with potential biological activities .
- By reacting the compound with ethanedinitrile, researchers obtained pyridazine derivatives with interesting properties. For example, the reaction yielded 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
- The compound’s cytotoxicity was evaluated against different cell lines. Notably, it showed strong activity against HepG2 cells and moderate activity against WI-38 cells. Additionally, it exhibited potent effects on VERO cells .
- Researchers observed cyclization reactions, resulting in cyclic esters. These derivatives hold promise for various applications .
- The compound’s versatility extends to its reactivity with acid anhydrides, yielding corresponding imides. These derivatives exhibit diverse properties and may find applications in materials science or drug discovery .
Anticancer Properties
Antioxidant Activity
Hydrogen Production Catalyst
Heterocyclic Synthesis
Pyridazine Derivatives
Cytotoxicity and Antitumor Activity
Cyclic Ester Formation
Other Applications
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15-12-17(3)22(18(4)13-15)32(30,31)27-11-7-9-20(27)14-25-23(28)24(29)26-21-10-6-8-16(2)19(21)5/h6,8,10,12-13,20H,7,9,11,14H2,1-5H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWXNUUYHUHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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